Low Molecular Weight Iron Dextran (LMWID) vs. Iron Sucrose: Superior Efficacy and Cost-Effectiveness in IDA
In a direct head-to-head clinical comparison for treating iron deficiency anemia (IDA), Low Molecular Weight Iron Dextran (LMWID) demonstrated superior efficacy over intravenous iron sucrose. A single-center retrospective analysis showed a significantly higher proportion of patients achieving a ≥2 g/dL hemoglobin increase with LMWID compared to iron sucrose. This improved patient outcome was achieved at a lower total administration cost [1].
| Evidence Dimension | Hemoglobin increase and total treatment cost |
|---|---|
| Target Compound Data | ≥2 g/dL Hb increase: 48.3% of patients; Total cost: $2016.10 |
| Comparator Or Baseline | Iron sucrose: ≥2 g/dL Hb increase: 27.3% of patients; Total cost: $2315.40 |
| Quantified Difference | Hb response: +21.0% absolute increase; Cost: -$299.30 (-12.9%) |
| Conditions | Retrospective single-center study in 62 Veterans Affairs patients with IDA. |
Why This Matters
This evidence directly supports selecting LMWID over iron sucrose for procurement based on superior clinical effectiveness and lower total cost of care.
- [1] Comparison of Intravenous Low Molecular Weight Iron Dextran and Intravenous Iron Sucrose to Treat Iron Deficiency Anemia: A Single Center Experience. (2023). Federal Practitioner, 40(4 Suppl), S19. View Source
